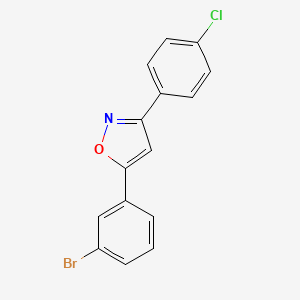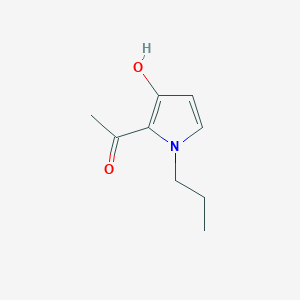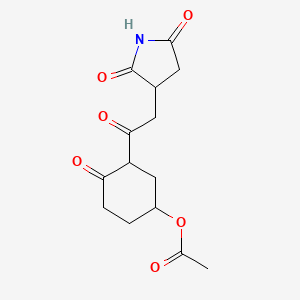![molecular formula C10H14Br2O2 B12902722 4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan CAS No. 61401-34-1](/img/structure/B12902722.png)
4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dibromovinyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan is a complex organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This specific compound is notable for its unique structure, which includes a dibromovinyl group and a methoxy group attached to a hexahydro-cyclopenta[b]furan ring. Such structural features often impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibromovinyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan typically involves multiple steps, starting from simpler furan derivatives. One common approach is the bromination of a suitable furan precursor, followed by the introduction of the methoxy group and the cyclopentane ring. The reaction conditions often require the use of strong brominating agents, such as bromine or N-bromosuccinimide (NBS), under controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dibromovinyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the dibromovinyl group to a vinyl group or even to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-(2,2-Dibromovinyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2,2-Dibromovinyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibromovinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the methoxy group and the furan ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dibromovinyl)furan: Similar structure but lacks the methoxy and cyclopentane groups.
2-(2,2-Dibromovinyl)thiophene: Contains a sulfur atom instead of oxygen in the ring.
2-(Bromomethyl)-5-(trifluoromethyl)furan: Different substituents on the furan ring.
Uniqueness
4-(2,2-Dibromovinyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan is unique due to its combination of a dibromovinyl group, a methoxy group, and a cyclopentane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61401-34-1 |
|---|---|
Molecular Formula |
C10H14Br2O2 |
Molecular Weight |
326.02 g/mol |
IUPAC Name |
4-(2,2-dibromoethenyl)-2-methoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan |
InChI |
InChI=1S/C10H14Br2O2/c1-13-10-5-7-6(4-9(11)12)2-3-8(7)14-10/h4,6-8,10H,2-3,5H2,1H3 |
InChI Key |
JVXGNRMRMFOSGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C(CCC2O1)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)

methanol](/img/structure/B12902656.png)
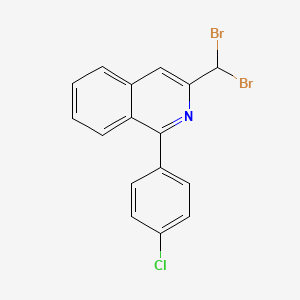
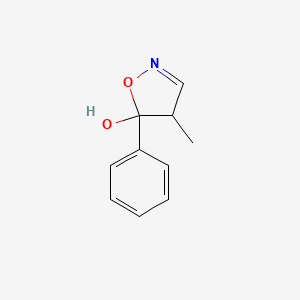
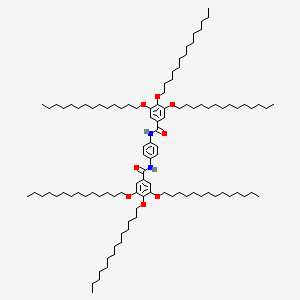
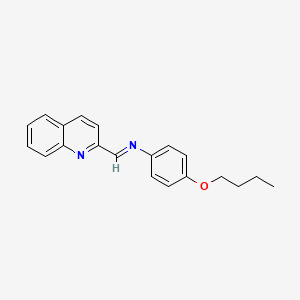
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
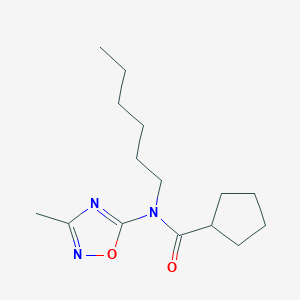
![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
